Toluenediisocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

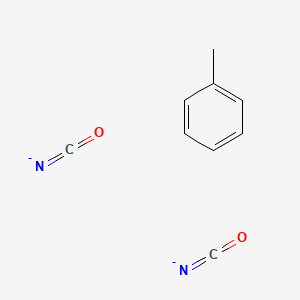

2D Structure

Properties

Molecular Formula |

C9H8N2O2-2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

toluene;diisocyanate |

InChI |

InChI=1S/C7H8.2CNO/c1-7-5-3-2-4-6-7;2*2-1-3/h2-6H,1H3;;/q;2*-1 |

InChI Key |

FZDRZJKVIDHUAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.C(=[N-])=O.C(=[N-])=O |

Origin of Product |

United States |

Foundational & Exploratory

Toluene diisocyanate (TDI) synthesis mechanism from toluene

An In-depth Technical Guide to the Synthesis Mechanism of Toluene Diisocyanate (TDI) from Toluene

Introduction

Toluene diisocyanate (TDI) is a vital aromatic diisocyanate and a key component in the production of polyurethanes.[1][2] Polyurethanes are used in a vast array of applications, including flexible foams for furniture and automotive seats, coatings, adhesives, sealants, and elastomers.[2] The most common isomers of TDI are 2,4-TDI and 2,6-TDI, which are typically produced as 80:20 or 65:35 mixtures.[1][3][4] The industrial synthesis of TDI is a multi-step process that begins with toluene as the primary feedstock.[5][6] This technical guide provides a detailed overview of the core chemical transformations involved in the synthesis of TDI from toluene, including reaction mechanisms, process conditions, and generalized experimental protocols. The process is conventionally divided into three main stages: nitration of toluene, hydrogenation of the resulting dinitrotoluene, and phosgenation of the subsequent diamine.[3][5][7][8]

Step 1: Nitration of Toluene to Dinitrotoluene (DNT)

The first step in TDI synthesis is the dinitration of toluene. This is an electrophilic aromatic substitution reaction where toluene is treated with a mixture of nitric acid and sulfuric acid.[5][8][9] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[8][10]

Reaction Mechanism The methyl group on the toluene ring is an activating, ortho-, para-directing group, making toluene about 25 times more reactive than benzene in this reaction.[10] The nitronium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions. The initial mononitration yields a mixture of o-nitrotoluene and p-nitrotoluene. A second nitration step, typically under harsher conditions, introduces a second nitro group to produce a mixture of dinitrotoluene (DNT) isomers.[11][12] The typical industrial product is a mixture of approximately 80% 2,4-dinitrotoluene and 20% 2,6-dinitrotoluene.[7][11]

Table 1: Typical Reaction Conditions for Toluene Nitration

| Parameter | Value | Reference |

| Reactants | Toluene, Nitric Acid, Sulfuric Acid | [5][9][10] |

| Catalyst | Sulfuric Acid | [9][10] |

| Temperature | Dinitration: Elevated temperatures | [9][10] |

| Product Isomer Ratio | ~80% 2,4-DNT, ~20% 2,6-DNT | [7][11] |

| By-products | Oxidized species (nitrocresols, etc.) | [9] |

Generalized Experimental Protocol: Nitration of Toluene

A laboratory-scale synthesis can be performed as follows:

-

A reaction flask equipped with a stirrer, thermometer, and dropping funnel is charged with toluene.

-

The flask is cooled to below 5-10°C using an ice-salt bath.[13]

-

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating acid) is added dropwise to the toluene while maintaining the low temperature to control the exothermic reaction and prevent over-nitration to trinitrotoluene (TNT).[9][13]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete dinitration.[13]

-

The reaction mixture is then carefully added to ice water, causing the DNT to precipitate or form an organic layer.

-

The organic layer is separated, washed with water and a dilute sodium bicarbonate solution to remove residual acids, and then dried.

-

The resulting crude DNT is a mixture of isomers, primarily 2,4-DNT and 2,6-DNT.[11]

Step 2: Hydrogenation of Dinitrotoluene (DNT) to Toluenediamine (TDA)

The second major step is the catalytic hydrogenation of the DNT isomer mixture to produce the corresponding toluenediamine (TDA) isomers.[6][14] This reduction step converts the two nitro groups (-NO₂) into amino groups (-NH₂).

Reaction Mechanism The hydrogenation of DNT is typically carried out in the liquid phase using hydrogen gas under pressure in the presence of a metal catalyst.[9][11] Commonly used catalysts include Raney nickel or palladium on a carbon support (Pd/C).[5][11][15] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final diamine product.[16]

Table 2: Typical Reaction Conditions for DNT Hydrogenation

| Parameter | Value | Reference |

| Reactants | Dinitrotoluene, Hydrogen (H₂) | [6] |

| Catalyst | Raney Nickel, Palladium/Carbon (Pd/C), Platinum/Carbon (Pt/C) | [4][5][11][16] |

| Solvent | Methanol or other alcohols | [11][17] |

| Temperature | 100 - 250°C | [5][11][17] |

| Pressure | 20 - 100 bar (1.0 - 10 MPa) | [4][5][17] |

| Product | Mixture of 2,4-TDA and 2,6-TDA | [1] |

| Yield | High (approaching quantitative) | [4] |

Generalized Experimental Protocol: Hydrogenation of DNT

-

A high-pressure reactor (autoclave) is charged with the DNT mixture, a suitable solvent such as methanol, and the hydrogenation catalyst (e.g., Raney nickel).[11][17]

-

The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure (e.g., 25-100 bar).[5][14]

-

The mixture is heated to the reaction temperature (e.g., 100-150°C) and stirred vigorously to ensure efficient gas-liquid-solid mixing.[11][17]

-

The reaction progress is monitored by the uptake of hydrogen.

-

Once the reaction is complete, the reactor is cooled, and the excess hydrogen is safely vented.

-

The catalyst is removed by filtration.

-

The solvent is removed from the filtrate by distillation to yield the crude TDA mixture. This crude product is then purified by distillation to remove impurities before the final step.[1][14]

Step 3: Phosgenation of Toluenediamine (TDA) to Toluene Diisocyanate (TDI)

The final and most hazardous step is the reaction of the TDA mixture with phosgene (COCl₂) to form TDI.[3] This reaction must be conducted under stringent safety protocols due to the extreme toxicity of phosgene.[5]

Reaction Mechanism The phosgenation of TDA is a complex process that occurs in an inert solvent, such as o-dichlorobenzene.[11][18] The reaction is typically carried out in two stages. First, at a lower temperature (0-50°C), TDA reacts with phosgene to form intermediate carbamoyl chlorides and amine hydrochlorides.[11] In the second stage, the mixture is heated to a higher temperature (up to 185°C) with excess phosgene, which converts the intermediates into the final diisocyanate product, releasing hydrogen chloride (HCl) as a major byproduct.[3][11] Theoretical studies suggest two primary mechanistic pathways: a "phosgenations first" route and a "stepwise phosgenations" route.[18][19][20]

Table 3: Typical Reaction Conditions for TDA Phosgenation

| Parameter | Value | Reference |

| Reactants | Toluenediamine, Phosgene (COCl₂) | [6] |

| Solvent | o-dichlorobenzene, monochlorobenzene | [4][5][11] |

| Temperature | Low-temperature stage: 0 - 50°C; High-temperature stage: < 200°C | [1][11] |

| Pressure | < 600 kPa | [1] |

| Product | Crude TDI mixture (80/20 or 65/35 2,4-/2,6-isomers) | [1][3] |

| By-product | Hydrogen Chloride (HCl) | [3][5][6] |

| Overall Yield (from Toluene) | ~80 - 93% | [5] |

Generalized Experimental Protocol: Phosgenation of TDA

-

A solution of TDA in an inert solvent like o-dichlorobenzene is prepared in a suitable reactor.

-

Phosgene is introduced into the TDA solution at a controlled rate while maintaining a low temperature (e.g., 35-45°C).[4][11]

-

The reaction mixture, containing carbamoyl chloride and amine hydrochloride intermediates, is then heated to a higher temperature (e.g., below 130°C) as more phosgene is added.[4][11]

-

The reaction is driven to completion, and the resulting hydrogen chloride gas is removed.[4]

-

After the reaction, excess phosgene and the solvent are removed by distillation.[3]

-

The final crude TDI is then purified by vacuum distillation to separate the desired TDI isomer mixture from by-products and residues.[1][3]

Overall Synthesis Pathway

The entire process from toluene to the final TDI product involves a series of distinct chemical transformations and purifications.

Caption: Overall workflow for the synthesis of TDI from toluene.

Conclusion

The synthesis of toluene diisocyanate from toluene is a well-established industrial process that relies on three sequential chemical transformations: nitration, hydrogenation, and phosgenation. Each step requires careful control of reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and the desired isomer ratio. The process involves hazardous materials, most notably phosgene, necessitating stringent safety and environmental controls. Continuous advancements in catalysis and process engineering aim to improve the efficiency, safety, and sustainability of TDI production, including research into non-phosgene synthesis routes.[5]

References

- 1. US8034972B2 - System and process for production of toluene diisocyanate - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 4. How is TDI synthesized?-Sabtech [sabtechmachine.com]

- 5. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]

- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. cerritos.edu [cerritos.edu]

- 11. Production of Toluene diisocyanate (TDI) - Chempedia - LookChem [lookchem.com]

- 12. poliuretanos.com.br [poliuretanos.com.br]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. Process for the production of the toluene diisocyanate - Patent 1864969 [data.epo.org]

- 15. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 16. Precious-Metal-Decorated Chromium(IV) Oxide Nanowires as Efficient Catalysts for 2,4-Toluenediamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US3935264A - Hydrogenation of dinitrotoluene to toluene diamine - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Reactivity Landscape: A Technical Guide to 2,4-TDI and 2,6-TDI Isomers

For Researchers, Scientists, and Drug Development Professionals

Toluene diisocyanate (TDI), a cornerstone in the polyurethane industry, exists primarily as two isomers: 2,4-TDI and 2,6-TDI. The subtle difference in the placement of the isocyanate (-NCO) groups on the toluene ring profoundly impacts their reactivity, influencing reaction kinetics, polymer structure, and final product properties.[1] This in-depth technical guide explores the core reactivity differences between these two isomers, providing quantitative data, detailed experimental protocols, and visual representations of key chemical processes to empower researchers in their scientific endeavors.

Core Reactivity Principles: Steric and Electronic Effects

The observed differences in reactivity between the isocyanate groups of 2,4-TDI and 2,6-TDI are primarily governed by a combination of steric hindrance and electronic effects imparted by the methyl group on the aromatic ring.

In 2,4-TDI , the two isocyanate groups are in chemically distinct environments. The -NCO group at the 4-position (para) is significantly more reactive than the -NCO group at the 2-position (ortho).[1] This heightened reactivity of the para-isocyanate group is attributed to its lower steric hindrance and favorable electronic effects. Conversely, the ortho-isocyanate group experiences significant steric hindrance from the adjacent methyl group, rendering it less accessible to nucleophilic attack.[2][3]

In contrast, 2,6-TDI is a symmetrical molecule where both isocyanate groups are in the ortho position relative to the methyl group.[1] Consequently, both -NCO groups exhibit similar, and significantly lower, reactivity comparable to that of the ortho group in 2,4-TDI.[1] However, it is important to note that the reaction of one isocyanate group in 2,6-TDI can electronically influence the reactivity of the second group.[1]

Quantitative Reactivity Data

The differential reactivity of the isocyanate groups has been quantified in various studies. The para-NCO group in 2,4-TDI is reported to be approximately four to ten times more reactive than the ortho-NCO group.[1][2]

| Reactant/Condition | Isomer | Isocyanate Position | Relative Reactivity/Rate Constant | Activation Energy (kJ/mol) | Citation |

| Reaction with hydroxyl groups | 2,4-TDI | para (-NCO at C4) | ~4-10 times more reactive than ortho | Not specified | [1][2] |

| ortho (-NCO at C2) | - | ||||

| Reaction with 2-methoxy ethanol | 2,4-TDI | Not specified | k1 = 42.5 | Not specified | [4] |

| 2,6-TDI | Not specified | Not specified | Not specified | [4] | |

| Dimerization (Uretdione formation) | 2,4-TDI | para-para interaction | - | 94.4 (gas phase) | [5] |

| Trimerization (Initial) | 2,4-TDI | Not specified | - | 66.9 | [6] |

| Dimerization (Initial) | 2,4-TDI | Not specified | - | 87.9 | [6] |

Experimental Protocols

Accurate characterization and quantification of TDI isomers are crucial for both quality control in industrial processes and for detailed kinetic studies.[7] Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.[7][8]

Gas Chromatography (GC) for Isomer Ratio Determination

This method is well-suited for determining the isomer ratio in bulk TDI samples.[8][9]

1. Sample Preparation:

-

Prepare a solution of the TDI sample in a dry, inert solvent such as toluene or cyclohexane. A typical concentration is approximately 1 g of TDI in 100 mL of solvent.[9]

-

Ensure all glassware is thoroughly dried to prevent the reaction of TDI with moisture.[9]

2. GC Instrumentation and Conditions:

-

Column: Megabore column suitable for isomer separation.[8]

-

Detector: Flame Ionization Detector (FID).[8]

-

Injector and Detector Temperature: Maintain at a temperature sufficient to ensure volatilization without degradation.

-

Oven Temperature Program: Implement a temperature gradient to achieve baseline separation of the 2,4-TDI and 2,6-TDI peaks.

-

Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

3. Data Analysis:

-

Identify the peaks corresponding to 2,4-TDI and 2,6-TDI based on their retention times, confirmed using certified reference standards.[9]

-

Quantify the isomers using the area normalization method, where the percentage of each isomer is calculated from its peak area relative to the total peak area of all TDI isomers.[9]

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

HPLC, often involving a derivatization step, is the preferred method for trace-level analysis of TDI in various matrices, including air and material extracts.[7]

1. Sample Collection and Derivatization:

-

For air samples, draw a known volume of air through a collection tube containing a derivatizing agent.

-

For material extracts, dissolve the sample in a suitable solvent and react with a derivatizing agent.

-

A common derivatizing agent is 1-(2-pyridyl)piperazine (1-2PP), which reacts with the isocyanate groups to form stable urea derivatives that are amenable to UV or fluorescence detection.[7]

2. HPLC Instrumentation and Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used for the separation of the derivatized isomers.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detector: A UV detector set at an appropriate wavelength for the urea derivatives or a fluorescence detector for enhanced sensitivity.[7] For ultra-trace analysis, HPLC can be coupled with mass spectrometry (MS).[9]

3. Quantification:

-

Generate a calibration curve using certified standards of the derivatized TDI isomers.[7]

-

Quantify the amount of each isomer in the sample by comparing its peak area to the calibration curve.

Reaction Pathways and Mechanisms

The reactivity of TDI isomers dictates the pathways of various significant reactions, including polyurethane formation, dimerization, and trimerization.

Polyurethane Formation

The synthesis of polyurethanes is the primary application of TDI.[10] The reaction involves the nucleophilic addition of a hydroxyl group from a polyol to the electrophilic carbon of the isocyanate group, forming a urethane linkage.[1] A common industrial approach is the two-step prepolymer method.[10]

Dimerization and Trimerization

Under certain conditions, particularly during storage, TDI molecules can react with each other to form dimers (uretdiones) and trimers (isocyanurates).[6][11] The 2,4-TDI isomer is more prone to dimerization than the 2,6-TDI isomer due to the higher reactivity of its para-isocyanate group.[6] These oligomerization reactions can alter the physicochemical properties of the TDI raw material.[11]

References

- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 2. On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. [PDF] An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) | Semantic Scholar [semanticscholar.org]

Phosgene-Free Synthesis of Toluene Diisocyanate: A Technical Guide

The industrial production of toluene diisocyanate (TDI), a key component in the manufacturing of polyurethanes, has traditionally relied on the use of highly toxic phosgene. Growing safety and environmental concerns have spurred significant research into developing safer, phosgene-free synthesis routes. This technical guide provides an in-depth overview of the core alternative methods for TDI production, complete with experimental details, quantitative data, and process diagrams to support researchers, scientists, and professionals in the field.

Thermal Decomposition of Carbamates

This is one of the most promising phosgene-free strategies. It is a two-step process that begins with the formation of a carbamate from toluene diamine (TDA), which is then thermally decomposed to produce TDI and an alcohol that can be recycled. The primary reagents used to form the carbamate are dimethyl carbonate (DMC) and urea.

The Dimethyl Carbonate (DMC) Route

In this process, TDA is reacted with DMC to produce a diurethane intermediate (methyl toluene dicarbamate). This intermediate is then heated to yield TDI and methanol. The methanol can be recycled to produce more DMC, making this an atom-efficient process.[1]

Experimental Protocol:

The synthesis of TDI via the DMC route involves two main stages:

-

Diurethane Synthesis: Toluene diamine and dimethyl carbonate are heated together. The reaction temperature is progressively increased to approximately 170°C.[1]

-

Thermal Decomposition: The resulting diurethane product is then heated to higher temperatures (ranging from 230°C to 600°C, depending on the specific process and use of catalysts) to yield TDI and methanol.[2] The methanol is removed and can be recycled for the oxidative carbonylation of methanol to produce more DMC.[1]

A study reported that using zinc oxide as a catalyst, methyl toluene dicarbamate was decomposed at 260°C to produce TDI with a total yield of 80.61%.[2] Without a catalyst, the decomposition may require significantly higher temperatures.[2]

The Urea Route

Similar to the DMC method, the urea route involves the reaction of TDA with urea to form a carbamate, which is subsequently thermally decomposed. This method is also considered a greener alternative as it avoids the use of phosgene. A recent breakthrough by the Chinese Academy of Sciences has demonstrated the successful industrial trial of phosgene-free MDI (diphenylmethane diisocyanate) production using the urea method, highlighting its potential for other isocyanates like TDI.[3]

Advantages of the Urea Method: [3]

-

Lower Raw Material Costs: Utilizes cost-effective and readily available urea and aniline (a precursor to TDA).

-

Enhanced Safety & Reduced Environmental Impact: Eliminates the use of highly toxic phosgene and minimizes toxic by-products like hydrogen chloride.

-

Simplified Production Process: The workflow is less complex, potentially reducing capital investment and operational costs.

Reductive Carbonylation of Dinitrotoluene (DNT)

This direct, one-step method involves the reaction of dinitrotoluene (DNT) with carbon monoxide in the presence of a catalyst to produce TDI. This route is highly attractive as it starts from a readily available precursor to TDA, potentially simplifying the overall production chain.

Experimental Protocol:

The reductive carbonylation of DNT is typically carried out in the presence of a palladium-based catalyst. A study on this reaction used a Pd/SiO2 catalyst at approximately 200°C and under 100 bars of carbon monoxide.[4] The presence of a co-catalyst or promoter, such as pyridine, has been shown to be crucial for the reaction to proceed and yield TDI.[4] The palladium catalyst can be either homogeneous or heterogeneous.[4][5] However, a significant challenge with homogeneous catalysts is their separation and recycling, which can be costly and lead to catalyst degradation.[5]

Other Phosgene-Free Routes

While the carbamate decomposition and reductive carbonylation routes are the most extensively studied, other methods are also being explored.

-

Oxidative Carbonylation: This process involves the reaction of amines with carbon monoxide and an oxidizing agent in the presence of a catalyst to form isocyanates.[6]

-

Curtius Reaction: This route involves the decomposition of an intermediate azide.[1]

These emerging technologies are still in the early stages of development and are not yet widely commercialized.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for the different phosgene-free TDI synthesis routes.

| Synthesis Route | Key Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Carbamate Decomposition (DMC) | TDA, DMC | ZnO (optional) | 170 (synthesis), 260-600 (decomposition) | - | 90 | [1][2] |

| Carbamate Decomposition (Urea) | TDA, Urea | - | - | - | - | [3] |

| Reductive Carbonylation | DNT, CO | Pd/SiO2 | ~200 | ~100 | - | [4] |

Data for the urea route and the yield for reductive carbonylation are not explicitly stated in the provided search results.

Economic and Environmental Considerations

While traditional phosgene-based methods are currently more economically competitive for large-scale production, phosgene-free routes offer significant long-term advantages.[1][6]

-

Cost: Non-phosgene routes may have higher initial investment costs but can have competitive operating costs (around $2,100/ton).[6] A designed phosgene-free plant was projected to have a Net Present Value (NPV) of $20,653,700 with an Internal Rate of Return (IRR) of 18.05%.[7][8]

-

Emissions: Traditional phosgene routes emit approximately 4-6 tons of CO2 per ton of TDI. Non-phosgene processes can reduce these emissions by up to 70% and eliminate toxic by-products like HCl.[6]

-

Safety: The elimination of highly toxic phosgene is a major safety benefit, reducing the risk of catastrophic accidents.[1][5]

Conclusion

The development of phosgene-free synthesis routes for Toluene Diisocyanate represents a significant advancement in chemical manufacturing, driven by the need for safer and more sustainable processes. The thermal decomposition of carbamates, particularly through the dimethyl carbonate and urea pathways, and the reductive carbonylation of dinitrotoluene are the most promising alternatives. While challenges related to cost and scalability remain, ongoing research and technological advancements are paving the way for the broader industrial adoption of these greener technologies. The potential for reduced environmental impact and enhanced safety makes these phosgene-free methods a critical area of focus for the future of polyurethane production.

References

- 1. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 2. CN103936623B - Process for preparing toluene diisocyanate (TDI) by using toluenediamine and dimethyl carbonate - Google Patents [patents.google.com]

- 3. bloominglobal.com [bloominglobal.com]

- 4. [PDF] Effect of Pyridine on Toluene Diisocyanate (TDI) Synthesis Using Direct Carbonylation over Pd/SiO 2 | Semantic Scholar [semanticscholar.org]

- 5. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]

- 6. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. DSpace [repository.upenn.edu]

The Cornerstone of Polyurethane Production: A Technical Guide to the Chemical Properties of Toluene Diisocyanate

For Researchers, Scientists, and Drug Development Professionals

Toluene diisocyanate (TDI), a key aromatic diisocyanate, serves as a fundamental building block in the synthesis of a wide array of polyurethane products. Its unique chemical properties, particularly the differential reactivity of its isocyanate groups, are central to the formation of the urethane linkage that characterizes these versatile polymers. This in-depth technical guide explores the core chemical principles of TDI, providing quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to support research and development in polyurethane chemistry.

Physicochemical Properties of Toluene Diisocyanate Isomers

TDI is commercially available primarily as a mixture of its 2,4- and 2,6-isomers, typically in 80:20 or 65:35 ratios.[1][2][3] The physical and chemical properties of these isomers are crucial in determining the processing conditions and final characteristics of the polyurethane. A summary of these properties is presented below.

| Property | 2,4-TDI | 2,6-TDI | 80:20 TDI Mixture | 65:35 TDI Mixture |

| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ |

| Molecular Weight ( g/mol ) | 174.16 | 174.16 | 174.16 | 174.16 |

| CAS Registry Number | 584-84-9 | 91-08-7 | 26471-62-5 | 26471-62-5 |

| Melting/Freezing Point (°C) | 22 | 7.2 | < 15 | < 8 |

| Boiling Point (°C at 1 atm) | 252.5 - 254 | 247 - 248.5 | 252 - 254 | - |

| Density (g/cm³ at 20°C) | 1.22 | 1.22 | 1.22 | - |

| Vapor Pressure (hPa at 20°C) | 0.013 - 0.021 | 0.016 | 0.014 - 0.015 | - |

The Urethane Reaction: Mechanism and Kinetics

The synthesis of polyurethane is fundamentally a polyaddition reaction between a diisocyanate, such as TDI, and a polyol. The reaction proceeds through the nucleophilic attack of the hydroxyl group (-OH) of the polyol on the electrophilic carbon atom of the isocyanate group (-NCO), resulting in the formation of a urethane linkage.

Reactivity of TDI Isomers

A critical aspect of TDI chemistry is the difference in reactivity of the two isocyanate groups in the 2,4-TDI isomer. The -NCO group at the 4-position (para) is significantly more reactive than the -NCO group at the 2-position (ortho). This is primarily due to the steric hindrance imposed by the adjacent methyl group on the ortho-position.[4] This reactivity difference is a key factor in the polymerization process, influencing the polymer structure and properties. The para isocyanate group is reported to be approximately four times more reactive than the ortho isocyanate group in the absence of a catalyst.[5]

The 2,6-TDI isomer is a symmetrical molecule with two isocyanate groups of similar reactivity, comparable to the less reactive 2-position on 2,4-TDI.[1] However, the reaction of one isocyanate group can electronically influence the reactivity of the second group on the same aromatic ring.

The reaction between TDI and polyols typically follows second-order kinetics. The rate of reaction is influenced by several factors including the type of polyol (primary vs. secondary hydroxyl groups), the presence and type of catalyst, and the reaction temperature. Secondary alcohols are noted to be approximately three times less reactive towards 2,6-TDI than primary alcohols.[6]

Experimental Protocols

Determination of Isocyanate Content (%NCO) by Titration

The determination of the isocyanate content (%NCO) is a critical quality control parameter for TDI and its prepolymers. A widely used method is back-titration with dibutylamine.

Materials:

-

Di-n-butylamine-toluene solution (130 g of di-n-butylamine in dehydrated toluene to make 1 L)[7]

-

2-Propanol (Isopropyl alcohol)[7]

-

0.5 mol/L Hydrochloric acid standard solution[7]

-

Toluene (anhydrous)[8]

-

Methanol[8]

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask (250-300 mL) with stopper[9]

-

Burette (50 mL)

-

Analytical balance

Procedure:

-

Accurately weigh approximately 2 g of the TDI sample into a clean, dry Erlenmeyer flask.[7]

-

Using a volumetric pipette, add 25 mL of the di-n-butylamine-toluene solution to the flask.[7]

-

Add a magnetic stir bar, stopper the flask, and stir the solution gently for 15 minutes to allow for the reaction between the isocyanate groups and the amine to complete.[7]

-

Add 150 mL of 2-propanol to the flask to stop the reaction and dissolve the resulting urea.[7]

-

Perform a potentiometric titration by immersing the electrode and titrating the excess di-n-butylamine with a standardized 0.5 mol/L hydrochloric acid solution.[7]

-

A blank titration must be performed using the same procedure without the TDI sample to determine the initial amount of di-n-butylamine.[7]

Calculation: The %NCO is calculated using the following formula:

%NCO = [((B - V) * N * 42.02) / W] * 100

Where:

-

B = volume of HCl solution for the blank titration (mL)

-

V = volume of HCl solution for the sample titration (mL)

-

N = normality of the HCl solution

-

42.02 = molecular weight of the NCO group ( g/mol )

-

W = weight of the sample (g)

Monitoring Polyurethane Formation by FTIR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful in-situ technique for monitoring the progress of the polyurethane-forming reaction. This is achieved by observing the disappearance of the characteristic isocyanate (-NCO) stretching band and the appearance of the urethane linkage bands.

Procedure:

-

Acquire a background spectrum of the reaction setup (e.g., the empty reaction vessel or the solvent).

-

Charge the reactor with the polyol and any catalyst, and record an initial spectrum.

-

Introduce the TDI to the reactor to initiate the polymerization.

-

Collect FT-IR spectra at regular time intervals (e.g., every 30-60 seconds) throughout the reaction.[10]

-

Monitor the decrease in the intensity of the strong and sharp absorption peak corresponding to the N=C=O stretching vibration of the isocyanate group, which appears at approximately 2270 cm⁻¹.[4]

-

Simultaneously, monitor the appearance and growth of the N-H stretching vibration of the urethane group around 3300 cm⁻¹ and the C=O (urethane carbonyl) stretching vibration around 1700-1730 cm⁻¹.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental procedures, Graphviz diagrams are provided below.

Caption: The reaction pathway of TDI and a polyol to form a urethane linkage.

Caption: A generalized experimental workflow for polyurethane synthesis and characterization.

References

- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 2. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]

- 3. Toluene 2,4- and 2,6-Diisocyanate:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. hiranuma.com [hiranuma.com]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. xylem.com [xylem.com]

- 10. azom.com [azom.com]

An In-depth Technical Guide on the Reaction of Toluene Diisocyanate with Primary vs. Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reaction kinetics and mechanisms of toluene diisocyanate (TDI) with primary and secondary alcohols. This information is critical for professionals in polymer chemistry, materials science, and drug development, where the precise control of urethane linkage formation is paramount. This document details the reactivity differences, catalytic influences, and experimental methodologies, supported by quantitative data and visual diagrams to facilitate a thorough understanding.

Core Principles of the TDI-Alcohol Reaction

The fundamental reaction between an isocyanate and an alcohol results in the formation of a urethane linkage. Toluene diisocyanate, a key building block in the polyurethane industry, is typically used as a mixture of 2,4- and 2,6-isomers. A crucial aspect of TDI chemistry is the differential reactivity of its two isocyanate (-NCO) groups. In 2,4-TDI, the isocyanate group at the 4-position (para) is significantly more reactive than the group at the 2-position (ortho) due to less steric hindrance from the adjacent methyl group.[1][2] This inherent reactivity difference plays a vital role in the polymerization process.

The structure of the alcohol coreactant also profoundly influences the reaction rate. Primary alcohols exhibit higher reactivity towards isocyanates compared to secondary alcohols, a phenomenon primarily attributed to steric hindrance at the hydroxyl group.

Quantitative Analysis of Reaction Kinetics

The reaction between TDI and alcohols typically follows second-order kinetics.[3][4] The rate of reaction is influenced by the type of alcohol (primary vs. secondary), the specific isocyanate group on the TDI molecule, the presence and type of catalyst, and the reaction temperature.

Several studies have quantified the reactivity difference between primary and secondary alcohols. For instance, it has been observed that secondary alcohols are approximately three times less reactive towards 2,6-TDI than primary alcohols.[5] This disparity in reaction rates is a critical consideration in the synthesis of polyurethanes, as it affects polymerization times, polymer microstructure, and ultimately, the material's final properties.

Table 1: Relative Reactivity of Alcohols with Toluene Diisocyanate

| Alcohol Type | Relative Reactivity | Key Factors |

| Primary Alcohol | Higher | Less steric hindrance at the hydroxyl group. |

| Secondary Alcohol | Lower (approx. 3x less reactive than primary)[5] | Increased steric hindrance from alkyl groups surrounding the hydroxyl group. |

The two isocyanate groups of 2,4-TDI also exhibit a significant difference in reactivity. The para-NCO group is reported to be 5 to 8 times more reactive than the ortho-NCO group.[4] Catalysts can influence this reactivity gap, with some catalysts selectively enhancing the reactivity of the less reactive ortho-NCO group.[6]

Table 2: Kinetic Parameters for the Reaction of 2,4-TDI with Polypropylene Glycol (PPG) in the presence of Catalysts

| Catalyst | Temperature (°C) | k₁ (p-NCO) (L/mol·s) | k₂ (o-NCO) (L/mol·s) | k₁/k₂ Ratio |

| DBTDL | 50 | 0.012 | 0.002 | 6.0 |

| DBTDL | 60 | 0.021 | 0.004 | 5.3 |

| DBTDL | 70 | 0.035 | 0.007 | 5.0 |

| FeAA | 50 | 0.008 | 0.001 | 8.0 |

| FeAA | 60 | 0.018 | 0.003 | 6.0 |

| FeAA | 70 | 0.039 | 0.007 | 5.6 |

Data adapted from a kinetic study of the bulk reaction between TDI and PPG.[4] k₁ and k₂ represent the rate constants for the reaction of the para- and ortho-NCO groups, respectively. DBTDL (Dibutyltin dilaurate) and FeAA (Ferric acetylacetonate) are common catalysts.

Catalysis of the TDI-Alcohol Reaction

Catalysts are indispensable in industrial polyurethane synthesis to achieve practical reaction rates and to control the polymer architecture. The most common catalysts fall into two main categories: tertiary amines and organometallic compounds.[6]

-

Tertiary Amines: (e.g., triethylamine, diazabicyclooctane (DABCO)) These catalysts function by activating the isocyanate group.

-

Organometallic Compounds: (e.g., dibutyltin dilaurate (DBTDL), zirconium chelates, ferric acetylacetonate) These catalysts, particularly organotin compounds, are highly effective but can also catalyze side reactions.[6][7] Zirconium-based catalysts have been investigated as alternatives that show increased selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[7]

The choice of catalyst can significantly impact the final properties of the polyurethane by influencing the reaction kinetics and selectivity, which in turn dictates the polymer's molecular weight and degree of cross-linking.[6]

Experimental Protocols

A robust and reliable method for monitoring the kinetics of the TDI-alcohol reaction is crucial for research and process control. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose.

Kinetic Study using In-Situ FTIR Spectroscopy

This protocol describes a general method for studying the reaction kinetics of TDI with an alcohol in the bulk state.

Materials and Equipment:

-

Toluene diisocyanate (TDI)

-

Primary or secondary alcohol

-

Catalyst (e.g., DBTDL)

-

Anhydrous solvent (if required)

-

Thermostated reactor with a mechanical stirrer

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

-

Syringes for sample withdrawal

-

Quenching solution (e.g., excess n-dibutylamine in toluene)

Procedure:

-

Reactor Setup: The reaction is conducted in a thermostated reactor equipped with a mechanical stirrer to ensure homogeneity and temperature control.[6]

-

Reactant Preparation: A known amount of the alcohol and catalyst (if used) are charged into the reactor and allowed to reach the desired reaction temperature.

-

Reaction Initiation: A stoichiometric amount of TDI is added to the alcohol-catalyst mixture, and the stirrer and timer are started simultaneously.[6]

-

In-Situ FTIR Monitoring: The reaction progress is monitored in real-time by observing the decrease in the intensity of the characteristic NCO stretching peak in the FTIR spectrum, which appears around 2270 cm⁻¹.[1]

-

Data Acquisition: Spectra are collected at regular time intervals throughout the reaction.

-

Data Analysis: The concentration of NCO groups over time is determined using the Beer-Lambert law. This data is then used to calculate the kinetic rate constants.[1]

-

(Optional) Chemical Quenching and Titration: For validation, aliquots of the reaction mixture can be withdrawn at specific time intervals and immediately quenched by adding an excess of a solution of n-dibutylamine in a non-reactive solvent.[6] The unreacted dibutylamine is then back-titrated with a standard acid solution to determine the NCO concentration.

Visualization of Reaction Pathways and Workflows

Reaction Mechanism of 2,4-TDI with an Alcohol

The following diagram illustrates the two-step reaction of 2,4-TDI with an alcohol, highlighting the difference in reactivity between the para- and ortho-isocyanate groups.

Caption: Reaction pathway of 2,4-TDI with an alcohol.

Experimental Workflow for Kinetic Analysis

The diagram below outlines the key steps in the experimental workflow for determining the reaction kinetics of the TDI-alcohol reaction using in-situ FTIR spectroscopy.

Caption: Experimental workflow for kinetic analysis.

Conclusion

The reaction between toluene diisocyanate and alcohols is a cornerstone of polyurethane chemistry. A comprehensive understanding of the kinetic differences between primary and secondary alcohols, as well as the differential reactivity of the isocyanate groups on TDI, is essential for the rational design and synthesis of polyurethane-based materials. The judicious selection of catalysts and the application of robust analytical techniques, such as in-situ FTIR spectroscopy, are critical for controlling the reaction and tailoring the final properties of the polymer. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

Navigating the Risks: A Technical Guide to Toluene Diisocyanate (TDI) Safety in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Toluene Diisocyanate (TDI), a key reactive chemical in the synthesis of polyurethanes, presents significant health and safety challenges in a laboratory setting. This guide provides an in-depth overview of the critical considerations for handling TDI, encompassing its chemical properties, health hazards, exposure limits, and emergency procedures. Adherence to these guidelines is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Understanding the Hazard: TDI Properties and Health Effects

TDI is a volatile, colorless to pale yellow liquid with a sharp, pungent odor.[1] It is highly reactive, particularly with compounds containing active hydrogen, such as water, alcohols, and amines.[2] This reactivity is the basis for its utility in polymer chemistry but also a primary source of its hazardous nature.

Physical and Chemical Properties

A thorough understanding of TDI's physical and chemical properties is fundamental to its safe handling. Key data for the common 80:20 mixture of 2,4- and 2,6-TDI are summarized below.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sharp, pungent |

| Boiling Point | 251 °C (484 °F) |

| Melting Point | 22 °C (72 °F) |

| Vapor Pressure | 0.01 mmHg at 20 °C |

| Flash Point | 132 °C (270 °F) |

| Solubility in Water | Reacts with water |

Health Effects of Exposure

Exposure to TDI can lead to a range of adverse health effects, with the respiratory system being the primary target.[3] It is a potent respiratory sensitizer, meaning that initial exposure can lead to an allergic-like reaction upon subsequent, even minimal, contact.[4] The International Agency for Research on Cancer (IARC) has classified TDI as "possibly carcinogenic to humans" (Group 2B).[3]

| Exposure Route | Acute Effects | Chronic Effects |

| Inhalation | Eye, nose, and throat irritation; coughing; shortness of breath; chest tightness; pulmonary edema in severe cases.[5] | Respiratory sensitization (occupational asthma); decreased lung function; potential carcinogenicity.[3][4] |

| Skin Contact | Irritation, redness, and burns. | Skin sensitization (allergic contact dermatitis).[5] |

| Eye Contact | Severe irritation, burning, and potential for permanent damage.[5] | Not applicable |

| Ingestion | Irritation of the gastrointestinal tract. | Not a primary route of occupational exposure. |

Exposure Limits and Monitoring

To protect laboratory personnel, several governmental and professional organizations have established occupational exposure limits (OELs) for TDI. It is critical to note that the odor threshold for TDI is above these exposure limits, meaning that if you can smell it, you are likely overexposed.[6]

| Organization | TWA (8-hour) | STEL (15-minute) | Ceiling |

| OSHA (PEL) | - | - | 0.02 ppm (0.14 mg/m³) |

| ACGIH (TLV) | 0.001 ppm | 0.005 ppm | - |

| NIOSH (REL) | Lowest Feasible Concentration | - | - |

TWA : Time-Weighted Average; STEL : Short-Term Exposure Limit; PEL : Permissible Exposure Limit; TLV : Threshold Limit Value; REL : Recommended Exposure Limit.

Experimental Protocols

Strict adherence to established protocols is essential when working with TDI. The following sections detail procedures for air monitoring and spill neutralization.

Protocol for Air Monitoring of TDI

Regular monitoring of airborne TDI concentrations is crucial to ensure that exposures remain below established limits. The following protocol is based on OSHA Method 42.

Objective: To quantify the concentration of TDI in the laboratory air.

Materials:

-

Personal sampling pump calibrated to a flow rate of 1 L/min.

-

37-mm glass fiber filters coated with 1-(2-pyridyl)piperazine (1-2PP).

-

Three-piece 37-mm cassettes.

-

Tubing.

-

Scintillation vials with Teflon-lined caps.

-

Desorption solution: 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO).

-

High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.

Procedure:

-

Calibrate the personal sampling pump with a representative filter cassette in line.

-

Attach the filter cassette to the tubing and clip it to the breathing zone of the laboratory professional.

-

Turn on the pump and record the start time.

-

Sample the air for a predetermined period, typically corresponding to the duration of the TDI handling procedure.

-

After sampling, turn off the pump and record the stop time.

-

Remove the filter from the cassette and place it in a scintillation vial.

-

Add 3 mL of the desorption solution to the vial, cap it, and gently agitate.

-

Allow the sample to desorb for at least 30 minutes.

-

Analyze the desorbed sample by HPLC according to the instrument's standard operating procedure for TDI analysis.

-

Calculate the airborne concentration of TDI based on the analytical results and the volume of air sampled.

Protocol for Neutralization of TDI Spills

Immediate and proper neutralization of TDI spills is critical to prevent exposure and further contamination.

Objective: To safely neutralize and clean up a small-scale TDI spill in a laboratory fume hood.

Materials:

-

TDI spill kit containing:

-

Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Neutralization solution (see preparation below).

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl rubber or laminate), splash goggles, face shield, and a lab coat. A respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.

-

Scoop, plastic bags, and waste container for hazardous waste.

-

Preparation of Neutralization Solution: A commonly recommended neutralization solution consists of:

-

90% water

-

8% commercial detergent

-

2% sodium carbonate

Procedure:

-

Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the fume hood is operating at maximum capacity. If the spill is outside a fume hood, evacuate the area and contact the institution's environmental health and safety (EHS) department.

-

Don PPE: Put on all required personal protective equipment.

-

Contain the Spill: Gently cover the spill with absorbent material to prevent it from spreading.

-

Apply Neutralization Solution: Slowly and carefully pour the neutralization solution over the absorbent material, starting from the outer edges of the spill and working inwards. Avoid splashing. The neutralization reaction may generate carbon dioxide gas, so do not seal the waste container immediately.

-

Allow Reaction Time: Let the neutralization mixture sit for at least 30 minutes.

-

Collect Waste: Using a scoop, carefully collect the absorbed and neutralized material and place it into a labeled hazardous waste container.

-

Decontaminate Surfaces: Wipe the spill area with a cloth soaked in the neutralization solution, followed by a clean, wet cloth.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Visualizing Workflows and Pathways

Risk Assessment Workflow for Handling TDI

A systematic risk assessment should be conducted before any new experiment involving TDI.

Simplified Signaling Pathway for TDI-Induced Asthma

TDI exposure can trigger a complex inflammatory cascade in the airways, leading to the development of occupational asthma.[7]

Proposed Carcinogenic Mechanism of TDI

The carcinogenicity of TDI is thought to be related to its hydrolysis product, toluene diamine (TDA), which can form DNA adducts.[8]

By implementing these comprehensive safety measures, researchers can mitigate the risks associated with handling TDI and foster a secure laboratory environment conducive to scientific advancement. Continuous vigilance, ongoing training, and a proactive approach to safety are the cornerstones of responsible chemical management.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Emergency Response - American Chemistry Council [americanchemistry.com]

- 3. epa.gov [epa.gov]

- 4. turi.org [turi.org]

- 5. nj.gov [nj.gov]

- 6. americanchemistry.com [americanchemistry.com]

- 7. Update on the Pathogenic Mechanisms of Isocyanate-induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carcinogenic risk of toluene diisocyanate and 4,4'-methylenediphenyl diisocyanate: epidemiological and experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

TDI (80/20) and TDI (65/35) mixture compositions and properties

An In-depth Technical Guide to Toluene Diisocyanate (TDI) Mixtures: 80/20 and 65/35 Formulations

Abstract

Toluene diisocyanate (TDI) is a fundamental aromatic diisocyanate for the synthesis of a wide range of polyurethane products. The reactivity and ultimate properties of these materials are profoundly influenced by the isomeric composition of the TDI used. This technical guide provides a detailed examination of the two most prevalent TDI mixtures: TDI (80/20) and TDI (65/35), which are defined by the weight ratio of the 2,4- and 2,6-TDI isomers. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry, offering a comparative analysis of their chemical properties, typical applications, and the experimental methodologies used for their characterization.

Introduction

Toluene diisocyanate is produced through the phosgenation of toluenediamine. The nitration of toluene yields a mixture of dinitrotoluene isomers, which are then hydrogenated to toluenediamine (TDA). The subsequent reaction with phosgene produces TDI. The initial nitration step largely dictates the final isomeric ratio of the TDI. The two primary isomers are 2,4-TDI and 2,6-TDI. The spatial arrangement of the isocyanate (-NCO) groups on the toluene ring significantly impacts their reactivity, with the -NCO group at the 4-position of 2,4-TDI being more reactive than the sterically hindered groups at the 2- and 6-positions.

The most common commercial grade is TDI (80/20), an 80:20 weight ratio of 2,4-TDI to 2,6-TDI. A less common variant, TDI (65/35), contains a higher proportion of the 2,6-isomer. This guide will explore the technical distinctions between these two mixtures.

Isomeric Composition and Reactivity

The fundamental difference between TDI (80/20) and TDI (65/35) lies in their isomeric distribution, which directly influences their reaction kinetics during polymerization.

Caption: Isomeric composition of TDI (80/20) and TDI (65/35).

The 2,4-TDI isomer possesses -NCO groups with differential reactivity. The para-position (-NCO at C4) is significantly more reactive than the ortho-position (-NCO at C2) due to reduced steric hindrance. In contrast, the two -NCO groups of the 2,6-TDI isomer are sterically hindered by the adjacent methyl group, resulting in lower and similar reactivities. Consequently, TDI (80/20), with its higher concentration of the more reactive 2,4-isomer, exhibits a faster overall reaction rate compared to TDI (65/35). This has implications for processing parameters such as cream time, gel time, and tack-free time in polyurethane foam production.

Physical and Chemical Properties

The isomeric ratio affects the physical properties of the TDI mixture, which are critical for handling, storage, and processing.

| Property | TDI (80/20) | TDI (65/35) | Test Method |

| Appearance | Clear, pale yellow liquid | Clear, pale yellow liquid | Visual |

| NCO Content (% by weight) | 48.3 | 48.3 | ASTM D5155 |

| Purity (% minimum) | 99.5 | 99.5 | Gas Chromatography |

| Density @ 25°C (g/cm³) | ~1.22 | ~1.22 | ASTM D4659 |

| Viscosity @ 25°C (mPa·s) | ~3 | ~3 | ASTM D4889 |

| Vapor Pressure @ 25°C (mmHg) | ~0.025 | ~0.025 | ASTM E1194 |

| Freezing Point (°C) | ~13.5 - 14.5 | ~5.5 - 7.5 | ASTM D1493 |

Note: Values can vary slightly between manufacturers. The most significant difference is the freezing point, with the higher 2,6-isomer content in TDI (65/35) depressing the freezing point.

Applications

The choice between TDI (80/20) and TDI (65/35) is dictated by the desired properties of the final polyurethane product.

-

TDI (80/20): This is the workhorse of the flexible polyurethane foam industry. Its well-balanced reactivity is ideal for producing a wide range of foams for furniture, bedding, and automotive seating. It is also used in the production of some coatings, adhesives, sealants, and elastomers.

-

TDI (65/35): The higher content of the less reactive 2,6-isomer allows for a more controlled reaction, which can be advantageous in certain specialty applications. It is often used in the production of high-performance elastomers and coatings where a more uniform polymer network is desired, potentially leading to improved mechanical properties. The slower reactivity can also be beneficial in applications requiring a longer pot life.

Experimental Protocols

Accurate characterization of TDI and the resulting polyurethanes is crucial for quality control and research and development.

Determination of NCO Content

The percentage of isocyanate groups (%NCO) is a critical parameter for determining the stoichiometric ratio of reactants in polyurethane synthesis. The standard method is titration.

Caption: Workflow for determining %NCO via titration.

Methodology (ASTM D5155):

-

An accurately weighed sample of TDI is placed in an Erlenmeyer flask.

-

A known excess of di-n-butylamine solution in toluene is added. The primary amine reacts with the isocyanate groups to form urea.

-

The reaction is allowed to proceed to completion.

-

The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid.

-

An indicator, such as bromocresol green, is used to determine the endpoint of the titration.

-

The %NCO is calculated based on the amount of di-n-butylamine consumed by the TDI.

Isomer Ratio Analysis

Gas chromatography (GC) is the primary method for determining the isomeric ratio of TDI mixtures.

Methodology:

-

A dilute solution of the TDI sample is prepared in a suitable solvent (e.g., toluene or methylene chloride).

-

A small volume of the sample is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column.

-

The different isomers (2,4-TDI and 2,6-TDI) have different retention times in the column, leading to their separation.

-

A detector, such as a flame ionization detector (FID), measures the amount of each isomer as it elutes from the column.

-

The peak areas in the resulting chromatogram are proportional to the concentration of each isomer, allowing for the calculation of the weight ratio.

Safety and Handling

TDI is a hazardous substance and must be handled with extreme care. It is a potent respiratory sensitizer and can cause severe irritation to the eyes, skin, and respiratory tract. All work with TDI should be conducted in a well-ventilated area, preferably within a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be worn. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Conclusion

The selection between TDI (80/20) and TDI (65/35) is a critical decision in the formulation of polyurethane materials. TDI (80/20) is the industry standard for flexible foams due to its optimal reactivity profile. TDI (65/35) offers a more controlled reaction and is employed in specialty applications where specific polymer network structures and performance characteristics are required. A thorough understanding of their respective properties and the use of standardized analytical techniques are essential for the successful development and application of TDI-based polyurethanes.

Spectroscopic Identification of Toluenediisocyanate Isomers: An In-depth Technical Guide

Introduction

Toluenediisocyanate (TDI) is a critical component in the production of polyurethanes, with its isomeric composition significantly influencing the properties of the final polymer. Commercially, TDI is most commonly available as an 80:20 mixture of the 2,4- and 2,6-isomers. The precise ratio of these isomers is a crucial quality control parameter, as it affects reaction kinetics and the physical characteristics of the resulting polyurethane foams, elastomers, and coatings. Consequently, accurate and reliable analytical methods for the identification and quantification of TDI isomers are of paramount importance for researchers, scientists, and professionals in drug development and polymer chemistry.

This technical guide provides a comprehensive overview of the primary spectroscopic techniques employed for the differentiation of 2,4-TDI and 2,6-TDI. We will delve into the principles and practical applications of Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and summarizing key quantitative data in structured tables for straightforward comparison.

Core Spectroscopic Techniques

The differentiation of 2,4-TDI and 2,6-TDI is readily achievable through spectroscopic methods that are sensitive to the subtle differences in their molecular structures. The asymmetrical nature of 2,4-TDI versus the symmetrical structure of 2,6-TDI gives rise to distinct spectral fingerprints in both vibrational (IR) and resonance (NMR) spectroscopies.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. The key to differentiating TDI isomers lies in the analysis of the "fingerprint region" of the IR spectrum, particularly the out-of-plane C-H bending vibrations of the aromatic ring.

A ubiquitous feature in the IR spectra of both TDI isomers is the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group, which typically appears around 2270 cm⁻¹.[1][2] While this band confirms the presence of the isocyanate functionality, it does not distinguish between the isomers. The differentiation is primarily achieved by examining the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

| Functional Group | Vibrational Mode | 2,4-TDI Wavenumber (cm⁻¹) | 2,6-TDI Wavenumber (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | ~2270 |

| Aromatic C-H | Out-of-plane Bend | ~810 | ~782 |

Table 1: Characteristic Infrared Absorption Bands for TDI Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, most commonly protons (¹H) and carbon-13 (¹³C). The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the nucleus, making NMR an exceptionally powerful tool for isomer differentiation.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shifts of the methyl (-CH₃) and aromatic protons are distinct for the 2,4- and 2,6-TDI isomers. The symmetry of the 2,6-isomer results in fewer unique proton signals compared to the less symmetrical 2,4-isomer. The integration of the peak areas in the ¹H NMR spectrum can be used to determine the relative ratio of the two isomers in a mixture.[3][4]

| Proton Type | 2,4-TDI Chemical Shift (δ ppm) | 2,6-TDI Chemical Shift (δ ppm) |

| Methyl (-CH₃) | ~2.30 | ~2.15 |

| Aromatic (ring protons) | ~7.0 - 7.3 | ~7.1 - 7.4 |

Table 2: Typical ¹H NMR Chemical Shifts for TDI Isomers in CDCl₃

¹³C NMR Spectroscopy

Similarly, ¹³C NMR spectroscopy shows distinct chemical shifts for the carbon atoms in the two isomers. The number of unique carbon signals reflects the symmetry of each molecule. 2,4-TDI, being less symmetric, will exhibit more signals in its ¹³C NMR spectrum than the more symmetric 2,6-TDI. The chemical shifts of the methyl carbon, aromatic carbons, and the isocyanate carbons provide a definitive means of identification.

| Carbon Type | 2,4-TDI Chemical Shift (δ ppm) | 2,6-TDI Chemical Shift (δ ppm) |

| Methyl (-CH₃) | ~17 | ~17 |

| Aromatic C1 | ~138 | ~135 |

| Aromatic C2 | ~133 | ~131 |

| Aromatic C3 | ~131 | ~119 |

| Aromatic C4 | ~127 | ~131 |

| Aromatic C5 | ~120 | ~119 |

| Aromatic C6 | ~117 | ~135 |

| Isocyanate (-NCO at C2) | ~125 | ~129 |

| Isocyanate (-NCO at C4/C6) | ~125 | ~129 |

Table 3: Approximate ¹³C NMR Chemical Shifts for TDI Isomers (Note: Specific values can vary slightly based on solvent and experimental conditions. The data for 2,6-TDI is less commonly reported and may require reference spectra for confirmation).

Experimental Protocols

To ensure accurate and reproducible results, the following detailed experimental protocols are recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify and differentiate 2,4-TDI and 2,6-TDI isomers based on their characteristic infrared absorption bands.

Methodology:

-

Sample Preparation:

-

For liquid samples (neat TDI or mixtures): Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

For solid samples or to obtain a spectrum of a pure isomer: Prepare a KBr pellet. Mix approximately 1-2 mg of the TDI sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

-

Alternatively, using Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Background: Collect a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal before running the sample.

-

-

Data Analysis:

-

Identify the strong absorption band around 2270 cm⁻¹ to confirm the presence of the isocyanate group.

-

Carefully examine the region between 900 cm⁻¹ and 750 cm⁻¹. The presence of a distinct peak around 810 cm⁻¹ is characteristic of 2,4-TDI, while a peak around 782 cm⁻¹ is indicative of 2,6-TDI.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the ratio of 2,4-TDI and 2,6-TDI isomers using ¹H and ¹³C NMR spectroscopy.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the TDI sample in a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice.

-

The concentration should be approximately 5-10 mg of the TDI sample in 0.5-0.7 mL of the deuterated solvent.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Nucleus: ¹H.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Angle: 30-45 degrees.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A high-resolution NMR spectrometer.

-

Nucleus: ¹³C.

-

Number of Scans: 128-1024 scans (or more, as ¹³C has a low natural abundance and is less sensitive than ¹H).

-

Relaxation Delay: 2-5 seconds.

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

-

Data Processing and Analysis:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

For ¹H NMR:

-

Identify the signals corresponding to the methyl and aromatic protons for both isomers based on their characteristic chemical shifts (see Table 2).

-

Integrate the area under the methyl proton signals for 2,4-TDI (around 2.30 ppm) and 2,6-TDI (around 2.15 ppm). The ratio of these integrals corresponds to the molar ratio of the isomers.

-

-

For ¹³C NMR:

-

Identify the signals for the methyl, aromatic, and isocyanate carbons for each isomer based on their expected chemical shifts (see Table 3). The number of signals will confirm the presence of each isomer.

-

-

Visualizing the Workflow and Relationships

To better illustrate the process of spectroscopic identification and the relationship between the different analytical steps, the following diagrams are provided.

Caption: Experimental workflow for the spectroscopic identification of TDI isomers.

References

Environmental fate and degradation of Toluenediisocyanate

An In-depth Technical Guide on the Environmental Fate and Degradation of Toluenediisocyanate

Introduction

This compound (TDI) is a highly reactive aromatic isocyanate produced in large volumes for the manufacture of polyurethane products, primarily flexible foams used in furniture, bedding, and automotive seating.[1][2][3] Commercially, TDI is typically available as an 80:20 mixture of its 2,4- and 2,6-isomers.[4] Due to its high reactivity, particularly with nucleophiles like water, TDI's environmental persistence is low.[2] However, understanding its transformation pathways and the fate of its degradation products is critical for a comprehensive environmental risk assessment.

The environmental fate of TDI is predominantly governed by three processes: hydrolysis in aquatic and soil environments, photodegradation in the atmosphere, and the subsequent fate of its transformation products. This guide provides a detailed examination of these degradation pathways, supported by quantitative data, experimental protocols, and process visualizations.

Hydrolysis: The Dominant Pathway in Water and Soil

In aquatic and terrestrial environments, the primary degradation mechanism for TDI is its rapid reaction with water (hydrolysis).[1][4][5] This process is swift and leads to the formation of chemically inert and highly stable end-products.

Reaction Mechanism

The hydrolysis of TDI is a multi-step process:

-

Formation of Carbamic Acid: The isocyanate groups (-NCO) of TDI react with water to form unstable carbamic acid intermediates.[4][6]

-

Decarboxylation to Toluenediamine (TDA): These carbamic acids rapidly decompose, releasing carbon dioxide (CO₂) and forming toluenediamine (TDA).[4][6]

-

Polyurea Formation: The resulting TDA is highly reactive towards remaining TDI molecules. The reaction between the amine group (-NH₂) of TDA and an isocyanate group (-NCO) of TDI is approximately 10,000 times faster than the initial hydrolysis of TDI with water.[1][4] This leads to a rapid polymerization reaction, forming insoluble, high-molecular-weight polyureas.[1][4][6]

Because of this rapid subsequent reaction, TDA is considered a transient intermediate in the environment, and the predominant and stable end-products are the inert polyureas.[1][4] These polyureas are exceptionally stable, with estimated hydrolysis half-lives ranging from 18,000 to 300,000 years under typical environmental conditions.[4][7][8]

Quantitative Data for Hydrolysis

| Parameter | Value | Conditions | Reference |

| TDI Half-life in Water | < 1 minute | Vigorously stirred water | [4] |

| TDI Half-life in Soil | 1 to 7 hours (for 50% conversion) | Wide range of soil types | [1] |

| TDI-Polyurea Half-life | 18,000 to 300,000 years | 25°C, deionized water | [4][7] |

| Reaction Rate (Amine-Isocyanate vs. Water-Isocyanate) | ~10,000 times faster | Aqueous environment | [1][4] |

Visualization of Hydrolysis Pathway

Experimental Protocol: Abiotic Aqueous Hydrolysis of TDI (Following OECD Guideline 111)

This protocol outlines a method to determine the rate of abiotic hydrolysis of TDI as a function of pH.

-

Preparation of Solutions:

-

Prepare sterile, buffered aqueous solutions at pH 4, 7, and 9 using standard buffer reagents (e.g., acetate, phosphate, borate).[9]

-

Prepare a stock solution of TDI (e.g., 80:20 2,4-/2,6-TDI) in a water-miscible, inert organic solvent (e.g., acetonitrile).

-

Prepare a quenching/derivatizing solution, such as 1-(2-methoxyphenyl)piperazine (MOPP) in a suitable solvent, to react with and stabilize any remaining TDI and TDA for analysis.

-

-

Experimental Setup:

-

Conduct the experiment in the dark to prevent photolysis, using temperature-controlled vessels (e.g., 25°C).[9]

-

For each pH, spike the buffered solution with the TDI stock solution to achieve the desired initial concentration (e.g., ensuring it is below the solubility limit). The final concentration of the organic solvent should be minimal (<1%).

-

Initiate vigorous and constant stirring to ensure a homogenous reaction environment.

-

-

Sampling and Analysis:

-

Withdraw aliquots from the reaction vessel at predetermined time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes).

-

Immediately quench each aliquot by adding it to a known volume of the derivatizing solution. This reaction stops the hydrolysis and forms stable urea derivatives.

-

Analyze the derivatized samples using High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS) to quantify the concentration of the TDI-derivative and TDA-derivative over time.[7]

-

-

Data Interpretation:

-

Plot the concentration of the TDI-derivative versus time.

-

Calculate the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time.

-

Determine the hydrolysis half-life (t½) using the formula: t½ = ln(2) / k.

-

Atmospheric Fate and Photodegradation

Once released into the atmosphere, TDI is primarily degraded by photochemical reactions. Due to its low volatility, atmospheric concentrations are generally low and associated with industrial emissions.[10][11][12]

Dominant Degradation Pathway

The main atmospheric degradation process for TDI is oxidation by photochemically-generated hydroxyl (OH) radicals.[10][11][12] Other potential pathways are not considered significant:

-

Gas-Phase Hydrolysis: The reaction of gaseous TDI with water vapor is a very slow process and does not contribute meaningfully to its atmospheric degradation.[10][11]

-

Direct Photolysis: Direct degradation by sunlight is also not a major removal process.[10]

Laboratory studies have shown that the reaction with OH radicals does not lead to the formation of TDA in the atmosphere.[10] Furthermore, TDI emissions are considered unlikely to contribute to the formation of ground-level ozone or urban smog.[1]

Quantitative Data for Atmospheric Degradation

| Parameter | Value | Conditions | Reference |

| Primary Degradation Mechanism | Oxidation by OH radicals | Troposphere | [10][11] |

| Estimated Atmospheric Half-life | ~ 1 day | Assuming typical daylight hours (12 hr) and OH radical concentrations | [1][10][11][12] |

| Reaction Rate Constant (kOH) | ≥7.4 × 10⁻¹² cm³/molecule/sec | 298 K | [10] |

Visualization of Atmospheric Fate

Experimental Protocol: Photodegradation in a Smog Chamber

This protocol describes a relative rate method used in environmental chambers to determine the reaction rate of TDI with OH radicals.

-

Chamber Setup:

-

Use a large environmental (smog) chamber with a light source (e.g., xenon arc lamps or blacklights) that simulates the solar spectrum.

-

Introduce purified air into the chamber.

-

Inject a known concentration of TDI, a reference compound with a well-known OH reaction rate constant (e.g., toluene), and an OH radical precursor (e.g., methyl nitrite or nitrous acid).

-

-

Irradiation and Monitoring:

-

Irradiate the chamber to photolyze the precursor, generating OH radicals and initiating the degradation of both TDI and the reference compound.

-

Monitor the concentrations of TDI and the reference compound over time using appropriate analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

-

-

Data Analysis:

-

The relative loss of TDI and the reference compound is governed by their respective reaction rates with OH radicals.

-

Plot ln([TDI]₀ / [TDI]t) versus ln([Reference]₀ / [Reference]t), where [ ]₀ is the initial concentration and [ ]t is the concentration at time t.

-

The slope of this plot is the ratio of the rate constants (kTDI / kReference).

-

Calculate the rate constant for TDI (kTDI) by multiplying the slope by the known rate constant of the reference compound (kReference).

-

-

Half-life Calculation:

-

Estimate the atmospheric half-life (t½) using the calculated rate constant and an assumed average atmospheric concentration of OH radicals (e.g., 1 x 10⁶ molecules/cm³) with the formula: t½ = ln(2) / (kTDI * [OH]).

-

Fate in the Soil Environment

If released to land, TDI rapidly becomes immobile and is converted to solid polyureas.[1]

Reaction and Immobilization

Upon contact with soil, liquid TDI reacts with available water, organic matter, and mineral components.[1] This reactivity causes the TDI to solidify and become immobile, converting into a mixture of soil and inert polyurea solids.[1] The time for 50% conversion in soil is estimated to be between 1 and 7 hours.[1]